2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds containing an oxygen and two nitrogen atoms . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in some structures .
Chemical Reactions Analysis
The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Scientific Research Applications
Scalable Synthesis
A study by Likhite et al. (2016) outlines a safe and scalable synthesis approach for 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing a process safety-driven strategy. This work highlights the importance of selecting thermally stable compounds and optimizing reaction parameters to ensure safety and efficiency in the synthesis of 1,2,4-oxadiazole derivatives (Likhite et al., 2016).
Energetic Materials
Yu et al. (2017) explored the synthesis of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. Their work involved synthesizing N-trinitroethylamino derivatives and energetic salts, demonstrating the potential of 1,2,4-oxadiazole rings in the development of materials with superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).
Anticancer Agents
Research by Rashid et al. (2012) led to the synthesis of benzimidazoles bearing an oxadiazole nucleus, which were evaluated as anticancer agents. This study underscores the therapeutic potential of incorporating the 1,2,4-oxadiazole motif into molecular frameworks aimed at cancer treatment, with one compound showing significant growth inhibition activity (Rashid et al., 2012).
Chemical Methodology
Guo et al. (2015) developed a copper-catalyzed cascade annulation method for synthesizing various 3,5-disubstituted-1,2,4-oxadiazoles, highlighting the method's atom- and step-economy, functional group tolerance, and operational simplicity. This approach offers a straightforward protocol for preparing 1,2,4-oxadiazoles from readily available starting materials (Guo et al., 2015).
Future Directions
The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in the microbial cells, disrupting their normal functions and leading to their death .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a way that disrupts the normal functioning of the microbial cells . This interaction could involve binding to specific proteins or enzymes, inhibiting their activity, and leading to cell death .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis . This interference disrupts the normal functioning of the cells and leads to their death .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of microbial cells, leading to their death . This is achieved through the compound’s interaction with its targets and its disruption of essential biochemical pathways in the microbial cells .
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole ring in 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride possesses hydrogen bond acceptor properties This property allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy
Properties
IUPAC Name |
2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-4(2)6(8)7-9-5(3)10-11-7;/h4,6H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEADHUJCAGMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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